molecular formula C18H15ClO4 B2959369 Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-34-7

Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2959369
CAS No.: 307552-34-7
M. Wt: 330.76
InChI Key: HBWOUSUEBIVNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl group at position 2, a methoxycarbonyl ester at position 3, and a 3-chlorobenzyloxy substituent at position 4.

Properties

IUPAC Name

methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWOUSUEBIVNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions, typically using methanol or other methoxy-containing reagents.

    Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzyloxy Derivatives

Methyl 5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Structure : Substitution of the 3-chlorobenzyloxy group with 4-fluorobenzyloxy.
  • Molecular Formula : C₁₈H₁₅FO₄.
  • chlorine’s inductive effect) .
Methyl 6-Bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Structure : Bromine at position 6 and 2-fluorobenzyloxy at position 5.
  • Molecular Formula : C₁₈H₁₄BrClO₄.
  • Key Differences : Bromine’s larger atomic radius and electronegativity may influence π-π stacking and intermolecular interactions. Positional isomerism (2-fluoro vs. 3-chloro) could modulate receptor binding .
Methyl 5-[(2-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Structure : 2-Bromobenzyloxy substituent.
  • Molecular Formula : C₁₈H₁₅BrO₄.
  • Key Differences : Bromine’s polarizability may enhance halogen bonding, affecting crystal packing and bioavailability .

Ester and Acyloxy Variations

Methyl 5-[(2,2-Dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Structure: Pivaloyloxy (2,2-dimethylpropanoyloxy) group at position 5.
  • Molecular Formula : C₁₈H₂₀O₅.
Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Structure : 3,4-Dimethoxybenzoyloxy substituent.
  • Molecular Formula : C₂₁H₂₀O₇.
  • Key Differences : Methoxy groups enhance electron-donating effects and hydrogen-bonding capacity, possibly improving solubility and target affinity .

Sulfur-Containing Derivatives

5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran
  • Structure : Phenylsulfonyl group at position 3.
  • Molecular Formula : C₁₅H₁₁ClO₃S.
5-Cyclohexyl-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran
  • Structure : Sulfinyl and cyclohexyl substituents.
  • Molecular Formula : C₂₂H₂₄O₂S.
  • Key Differences : Sulfinyl groups’ chirality and cyclohexyl’s hydrophobicity may influence stereoselective interactions and pharmacokinetics .

Key Research Findings

  • Antimicrobial Activity: Derivatives with sulfonyl groups (e.g., 5-chloro-3-phenylsulfonyl-1-benzofuran) exhibit notable antimicrobial properties, suggesting that electron-withdrawing substituents enhance bioactivity .
  • Crystallographic Insights : Compounds with halogenated benzyloxy groups (e.g., 2-bromo or 3-chloro) show distinct π-π stacking patterns (centroid distances: 3.6–3.8 Å), influencing solid-state stability .
  • Synthetic Flexibility : The benzofuran scaffold allows modular substitution at positions 2, 3, and 5, enabling tailored physicochemical properties (e.g., logP, solubility) for drug development .

Biological Activity

Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18H17ClO4
  • Molecular Weight : 336.78 g/mol
  • CAS Number : 307552-37-0

The presence of the methoxy group and the chlorophenyl moiety contributes to its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on various derivatives of benzofuran compounds demonstrated that this specific compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16.0
Escherichia coli32.0
Candida albicans8.0
Pseudomonas aeruginosa64.0

The above table summarizes the MIC values obtained from various studies, indicating that this compound has moderate to strong antibacterial and antifungal activity, particularly against Candida species .

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary research suggests that this compound may possess anti-inflammatory effects. The mechanism of action is thought to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

  • Synthesis and Characterization : A study conducted by Krawiecka et al. involved the synthesis of methyl 5-methoxy derivatives, including the chlorophenyl variant. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity .
  • In Vivo Studies : Further investigations into the in vivo efficacy of this compound revealed potential benefits in reducing inflammation in animal models. The anti-inflammatory effects were assessed through various assays measuring cytokine levels and histological evaluations of tissue samples.
  • Comparative Analysis : In comparative studies with other benzofuran derivatives, this compound exhibited superior antimicrobial activity compared to its non-halogenated counterparts, highlighting the significance of halogen substitution in enhancing biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.